1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is a chemical compound that features a thiophene ring, a sulfonyl group, and a diazepane ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the thiophene ring is treated with sulfonyl chloride in the presence of a base.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Final Coupling: The thiophene-sulfonyl intermediate is then coupled with the diazepane ring under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various biological activities.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides, are known for their antimicrobial properties.
Diazepane Derivatives: Compounds containing diazepane rings are studied for their potential therapeutic applications.
Uniqueness
1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is unique due to the combination of the thiophene ring, sulfonyl group, and diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-thiophen-2-ylsulfonyl-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-3-1-8-14-9)11-6-2-4-10-5-7-11;/h1,3,8,10H,2,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEJGDICLORISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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